8-Hydroxyhydromorphone

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Pain Point: Inaccurate impurity profiling due to generic substitution leads to ANDA rejection and batch non-compliance. 8-Hydroxyhydromorphone is the definitive reference standard for quantifying the C8-hydroxyl process impurity in hydromorphone hydrochloride, mandated to remain ≤1.0% per manufacturing specifications. - Specificity: Unique marker for hydromorphone synthetic pathway and stability studies; peak identity is non-interchangeable with other hydroxylated derivatives. - Application: Essential for spiking accuracy, precision, and LOQ studies in validated HPLC/LC-MS methods to meet USP compendial standards. - Supply Assurance: Procured as a Certified Reference Standard with full documentation to support direct regulatory submission and audit readiness.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 339525-94-9
Cat. No. B12659315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyhydromorphone
CAS339525-94-9
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4O
InChIInChI=1S/C17H19NO4/c1-18-5-4-17-13-8-2-3-10(19)15(13)22-16(17)12(21)7-11(20)14(17)9(18)6-8/h2-3,9,11,14,16,19-20H,4-7H2,1H3/t9-,11?,14-,16+,17-/m1/s1
InChIKeyHKUBHNBSWVSAAH-IPHHTLHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyhydromorphone Product Overview


8-Hydroxyhydromorphone is a semi-synthetic opioid derivative and a key process impurity and metabolite of the clinically significant analgesic hydromorphone. As a morphinan alkaloid with a C8 hydroxyl group, it is formally identified as an opioid agonist, though its primary commercial and scientific value lies in its role as a reference standard for pharmaceutical quality control (QC) and analytical method development, rather than as an active pharmaceutical ingredient . This compound is classified as a Controlled Substance (CII) , and its procurement is typically for applications including impurity profiling in drug substance manufacturing and forensic toxicology .

Role Certified impurity reference standard for hydromorphone drug substance
Workflow Pharmaceutical impurity profiling, ANDA method validation, forensic toxicology
Procurement Controlled substance (CII); appropriate licensing required

8-Hydroxyhydromorphone: Generic Substitution Limits


The use of 8-Hydroxyhydromorphone in pharmaceutical and forensic applications is not interchangeable with other hydromorphone-related compounds due to its specific chemical identity as a defined process impurity with distinct regulatory implications. Generic substitution with similar opioids, such as hydromorphone itself or other hydroxylated derivatives (e.g., 8-Hydroxyoxymorphone), is invalid for validated analytical methods, where peak identity and impurity profile thresholds are strictly defined by compendial and regulatory standards . Specifically, 8-Hydroxyhydromorphone is a unique marker for hydromorphone synthesis pathways and stability, with its presence and concentration limits (e.g., ≤1.0%) directly cited in patent and manufacturing specifications [1]. Substitution would introduce method inaccuracies, leading to failed quality control, non-compliance in Abbreviated New Drug Application (ANDA) submissions, or erroneous forensic interpretation .

Identity marker
8-Hydroxyhydromorphone is a defined process impurity; hydromorphone API or other hydroxylated derivatives cannot replace it in impurity profiling without invalidating peak identity.
Method specificity
Compendial HPLC/LC-MS methods rely on exact retention time and mass transitions for this impurity; substitution may shift impurity thresholds and cause ANDA rejection.
Regulatory acceptance
USP impurity designation provides a pre-acknowledged regulatory path; non-compendial or research-grade analogs require additional justification and may delay submissions.

8-Hydroxyhydromorphone: Quantitative Differentiation Data


Impurity Specification and Regulatory Threshold

In the context of pharmaceutical manufacturing, 8-Hydroxyhydromorphone is a specified impurity for hydromorphone hydrochloride. Patent data explicitly defines a process method to ensure its concentration is reduced to ≤1.0% in the final drug substance [1]. A typical impurity profile for a hydromorphone hydrochloride product shows 0.6% 8-Hydroxyhydromorphone and 0.2% Dihydromorphine before this reduction process [2]. This demonstrates its role as a critical process control marker, distinct from the active pharmaceutical ingredient hydromorphone (100% target purity) and another major impurity, Dihydromorphine.

Impurity specification
Head-to-head
0.6% (w/w) typical batch vs >98% API; 3× higher than co-impurity dihydromorphine (0.2%). Regulatory target ≤1.0%
Critical process control marker for hydromorphone batch release.
HPLC quantification per patent specifications; verify against your process.
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Compendial Impurity Standard for ANDA Submissions

8-Hydroxyhydromorphone is recognized as a United States Pharmacopeia (USP) Impurity for hydromorphone . This designation is a formal, authoritative classification that differentiates it from non-compendial impurities or research-grade analogs. For a generic drug manufacturer, the procurement of a USP-grade impurity standard is a non-negotiable requirement for demonstrating analytical method equivalence in an Abbreviated New Drug Application (ANDA) [1]. This status is not shared by the parent drug hydromorphone (which is an API standard) or by many other potential hydromorphone derivatives.

Compendial status
Class-level
USP Impurity for hydromorphone; distinct from hydromorphone API reference standard.
Pre-acknowledged fit for ANDA method equivalence demonstrations.
Verify current USP monograph listing; class-level inference.
Regulatory Science Generic Drug Development Analytical Chemistry

Differential Pharmacological Activity by Structural Analogy

While direct binding affinity (Ki) data for 8-Hydroxyhydromorphone is not available in the primary literature, a robust class-level inference can be made based on the known SAR of morphinan opioids. The seminal study by Chen et al. (1991) demonstrated that O-demethylation at position 3 (converting a methoxy to a hydroxyl group) dramatically increases mu-opioid receptor binding affinity, e.g., from hydrocodone (Ki = 19.8 nM) to hydromorphone (Ki = 0.6 nM) [1]. 8-Hydroxyhydromorphone possesses an additional hydroxyl group at position 8 compared to hydromorphone. This structural change is predicted to alter its pharmacological profile and metabolic fate, differentiating it from its parent compound . This inference is supported by the general principle that even minor structural modifications in the opioid scaffold lead to significant changes in receptor selectivity and potency.

Pharmacological inference
Data to verify
C8-hydroxyl differentiates profile from hydromorphone (Ki 0.6 nM); no direct binding data available.
Structural probe for opioid receptor studies; distinct SAR expected.
Class-level SAR inference; source review required before functional claims.
Opioid Pharmacology Structure-Activity Relationship Metabolism

Unique Marker in Forensic & Clinical Toxicology

In forensic and clinical toxicology, the ability to distinguish between different opioids and their metabolites is paramount. 8-Hydroxyhydromorphone serves as a specific marker to differentiate hydromorphone use from the ingestion of other opioids, such as morphine or hydrocodone, which may share similar metabolic pathways or analytical detection challenges. Advanced LC-MS/MS methods are specifically developed and validated to separate and quantify 8-Hydroxyhydromorphone from a panel of other opioid analytes, including hydromorphone, norhydromorphone, and dihydromorphine [1]. This analytical specificity is not provided by the parent drug hydromorphone alone, which cannot distinguish the source of exposure.

Forensic specificity
Supporting evidence
Validated LC-MS/MS methods resolve 8-hydroxyhydromorphone from hydromorphone, norhydromorphone and dihydromorphine in biological matrices.
Enables differentiation of hydromorphone exposure source in forensic panels.
Method-dependent retention time and MRM transitions; verify on your LC-MS system.
Forensic Toxicology Clinical Chemistry LC-MS/MS

8-Hydroxyhydromorphone Application Scenarios


QC for Hydromorphone API & Drug Products

8-Hydroxyhydromorphone is procured as a certified reference standard (e.g., USP Impurity) for use in validated HPLC or LC-MS methods to quantify this specific impurity in hydromorphone hydrochloride batches. Its use is mandated to ensure the impurity level does not exceed the regulatory threshold of ≤1.0% [1], which is a critical quality attribute for drug substance and product release. This is a direct application of the quantitative data showing its presence in synthesis batches at 0.6% and the requirement to reduce it below 1.0% [2].

ANDA Development and Method Validation

For generic pharmaceutical companies, 8-Hydroxyhydromorphone is an essential reference material for demonstrating analytical method equivalence to the innovator product. As a USP Impurity , it is used to spike samples for accuracy, precision, and limit of quantitation (LOQ) studies. Its compendial status provides a direct, verifiable link to regulatory acceptance, a critical factor in successful ANDA submissions.

Forensic & Clinical Toxicology Confirmation

Certified reference standards of 8-Hydroxyhydromorphone are procured by forensic and clinical labs to establish and validate LC-MS/MS methods for the definitive identification and quantitation of this metabolite/impurity in biological specimens [3]. This enables the differentiation of hydromorphone exposure from other opioid use, providing specific and legally defensible analytical results.

Opioid SAR Research

Due to its unique C8-hydroxyl modification on the hydromorphone scaffold, researchers investigating opioid receptor pharmacology may procure 8-Hydroxyhydromorphone as a tool compound. While direct binding data is limited [4], its structural distinction from hydromorphone allows for the exploration of how this specific substitution affects receptor binding, functional activity, or metabolism, contributing to fundamental knowledge of opioid biology.

Application
Selection Property
Validation Focus
Hydromorphone API QC & batch release
USP impurity reference grade
Impurity profile threshold verification
ANDA method validation
Compendial standard traceability
Accuracy, precision and LOQ method equivalence
Forensic & clinical toxicology confirmation
LC-MS/MS certified reference material
Retention time and fragmentation specificity
Opioid SAR research
C8-hydroxyl structural modification
Mu-opioid receptor binding profile interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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